molecular formula C14H13IN2O B12459680 4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol

4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol

Cat. No.: B12459680
M. Wt: 352.17 g/mol
InChI Key: ZABWUAXCHJHNAN-UHFFFAOYSA-N
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Description

4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes an ethyl group, an iodophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-iodoaniline with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to cyclization reactions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-6-[2-(4-bromophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one
  • 4-ethyl-6-[2-(4-chlorophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one
  • 4-ethyl-6-[2-(4-fluorophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one

Uniqueness

The uniqueness of 4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one lies in the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s reactivity and properties are advantageous.

Properties

Molecular Formula

C14H13IN2O

Molecular Weight

352.17 g/mol

IUPAC Name

4-ethyl-2-[(4-iodophenyl)diazenyl]phenol

InChI

InChI=1S/C14H13IN2O/c1-2-10-3-8-14(18)13(9-10)17-16-12-6-4-11(15)5-7-12/h3-9,18H,2H2,1H3

InChI Key

ZABWUAXCHJHNAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)I

Origin of Product

United States

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